Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a 1,5-dioxaspiro framework. The spiro[2.4]heptane core consists of a three-membered ring (cyclopropane) and a four-membered ring (tetrahydrofuran-like oxolane) sharing a single atom. For instance, the dimethyl-substituted derivative, Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1934429-47-6), has a molecular weight of 186.21 and molecular formula C9H14O4 .
Properties
IUPAC Name |
methyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)5-7(11-5)2-3-10-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSPAUJGXZHULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ketoesters with Formaldehyde and Diols
A common route involves the condensation of a ketoester (such as methyl acetoacetate) with formaldehyde and a diol (ethylene glycol or similar) in the presence of an acid catalyst. This reaction proceeds via:
- Formation of an intermediate hemiacetal or acetal,
- Intramolecular cyclization to form the 1,5-dioxaspiro ring system,
- Simultaneous or subsequent esterification yielding the methyl ester functionality.
Typical conditions include:
- Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF₃·Et₂O),
- Solvents like ethanol or methanol,
- Controlled temperatures ranging from ambient to 80°C to balance reaction rate and selectivity.
Cyclization via Ketone-Diol Condensation
Alternatively, direct cyclization of a ketone precursor with a diol under acidic conditions can form the spirocyclic dioxolane ring. The methyl ester group can be introduced either before or after the ring formation through esterification of the corresponding carboxylic acid or via transesterification.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Methyl acetoacetate, formaldehyde, ethylene glycol | Precursors for spiro ring and ester group formation |
| Catalyst | p-Toluenesulfonic acid, BF₃·Et₂O | Acid catalysis promotes cyclization and acetal formation |
| Solvent | Methanol, ethanol | Solubilizes reactants and facilitates ester formation |
| Temperature | 25–80°C | Moderate heating optimizes yield and minimizes side reactions |
| Reaction time | 4–12 hours | Dependent on scale and catalyst efficiency |
| Purification | Flash chromatography, crystallization | Isolates pure spirocyclic ester |
Optimization focuses on controlling temperature to stabilize reactive intermediates and selecting catalysts that maximize cyclization efficiency while minimizing polymerization or side reactions.
Industrial Scale Preparation
In industrial settings, the synthesis of this compound is adapted to batch or continuous flow processes. Key features include:
- Use of continuous stirred-tank or plug flow reactors to maintain consistent reaction conditions,
- Automated control of temperature, pressure, and reactant feed rates,
- Implementation of in-line monitoring (e.g., IR spectroscopy) for reaction progress,
- Advanced purification techniques such as distillation and recrystallization to achieve high purity.
These methods improve yield, reduce reaction times, and enhance reproducibility.
Representative Synthetic Route Example
Step 1: Formation of Spirocyclic Intermediate
Methyl acetoacetate is reacted with formaldehyde and ethylene glycol in methanol with catalytic p-toluenesulfonic acid at 60°C for 6 hours. The reaction forms the 1,5-dioxaspiro[2.4]heptane ring system.
Step 2: Purification
The crude product is purified by flash chromatography using an ethyl acetate/hexane gradient (15–60%) to isolate the methyl ester spiro compound.
Step 3: Characterization
The product’s structure and stereochemistry are confirmed by single-crystal X-ray diffraction, with data collected on a Bruker diffractometer using Mo-Kα radiation and refined with SHELX software.
Comparative Data Table of Related Spirocyclic Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Preparation Notes |
|---|---|---|---|---|
| This compound | C7H10O4 | ~158.15 | 1,5-Dioxaspiro[2.4]heptane core; methyl ester | Synthesized via ketoester-formaldehyde condensation |
| Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C10H16O4 | ~186.21 | Ethyl ester; methyl substituent at position 4 | Similar acid-catalyzed spirocyclization |
| Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C8H12O4 | ~184 (estimated) | Methyl ester; methyl substituent at position 2 | Prepared by ketone-diol condensation |
Research Findings and Notes
Catalyst Selection: Lewis acids such as BF₃·Et₂O have shown superior catalytic activity in promoting cyclization with higher yields compared to protic acids, likely due to better stabilization of intermediates.
Temperature Control: Maintaining reaction temperatures below 80°C prevents decomposition or polymerization of formaldehyde and intermediates.
Purification: Flash chromatography remains the preferred method for lab-scale isolation, while industrial processes favor crystallization for scalability.
Structural Confirmation: X-ray crystallography is essential to confirm the spirocyclic framework and stereochemistry, with typical R-factors below 0.05 indicating high-quality data.
Scalability: Continuous flow reactors allow for improved heat and mass transfer, enabling safer handling of reactive intermediates and better control over product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as an inhibitor or activator of certain pathways, influencing cellular processes. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate with structurally related compounds:
Key Observations :
- For example, Methyl 4-methyl-2-(propan-2-yl)-... has a molecular weight of 214.26 compared to the inferred 172.18 for the unsubstituted compound .
- Spiro vs. Non-Spiro Systems: Non-spiro analogs like dimethyl 1,3-dioxolane derivatives (e.g., compound 7 in ) exhibit distinct physical properties (e.g., higher melting points due to aromatic groups).
Commercial and Research Status
- Research Gaps : Empirical data on the target compound’s physical properties (e.g., melting point, solubility) and bioactivity are lacking, highlighting the need for further studies.
Biological Activity
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. The molecular formula is , and it has a CAS Number of 1472039-40-9. The compound's unique configuration may contribute to its biological properties.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. In vitro assays indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound . This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Activity
A notable area of research focuses on the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, the compound has demonstrated the ability to reduce neuronal apoptosis and improve cognitive function .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 32 µg/mL, the compound effectively inhibited bacterial growth, making it a candidate for further development as an antibacterial agent.
Case Study 2: Neuroprotection in Animal Models
In a study involving mice subjected to induced neurodegeneration, administration of this compound resulted in improved memory retention and reduced markers of oxidative stress in brain tissues compared to control groups .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in inflammation and apoptosis regulation.
Q & A
Basic: What are the recommended synthetic routes for Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of spirocyclic compounds like this compound often involves cyclization reactions. For example, dichlorospiro compounds can be synthesized via [2+2] cycloadditions or acid-catalyzed ring closure. A reported procedure for a related dichlorospiro[2.4]heptane derivative (39.6% yield) used CS₂ solvent and monitored reaction progress via IR spectroscopy (2975 cm⁻¹ for C-H stretching) and NMR (cyclopropyl CH₂ signals at δ 8.66 ppm) . Key parameters include temperature control (e.g., reflux conditions) and stoichiometric ratios of precursors. Lower yields may result from side reactions like over-oxidation; optimizing catalyst loadings (e.g., Lewis acids) and inert atmospheres can mitigate this.
Basic: How can NMR and GC-MS be utilized to characterize this compound?
Methodological Answer:
- NMR Analysis : For spirocyclic esters, ¹H NMR in CDCl₃ typically reveals cyclopropane CH₂ signals (δ 1.5–2.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm). In a related bicyclo[4.1.0]heptane ester, distinct splitting patterns (e.g., dt at δ 2.95 ppm for axial protons) and coupling constants (J = 4.8–9.2 Hz) confirm stereochemistry . ¹³C NMR resolves carbonyl carbons (δ ~170–175 ppm) and sp³ carbons (δ 20–50 ppm).
- GC-MS : Using a Bruker BioSpin GC-MS with DCCI₃ solvent and 298.1 K temperature, fragmentation patterns (e.g., m/z corresponding to cyclopropane ring cleavage) aid structural validation. Pulse sequences (zg30) and 16 scans improve signal-to-noise ratios .
Advanced: How does the spirocyclic framework influence the reactivity of this compound in ring-opening reactions?
Methodological Answer:
The strain in the spiro[2.4]heptane system increases susceptibility to nucleophilic attack. For example, analogous dioxaspiro compounds undergo ring-opening with Grignard reagents or amines to form substituted cycloalkanes. In a study of 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, crystal structure analysis (via CIF data) revealed steric hindrance at the spiro junction, directing regioselective cleavage . Kinetic studies (e.g., variable-temperature NMR) can quantify activation energies for ring-opening pathways.
Advanced: What computational methods are suitable for studying the conformational dynamics of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts ground-state geometries and transition states. For example, DFT studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate identified intramolecular hydrogen bonding stabilizing specific conformers . For this compound, calculate torsional angles and strain energies to map low-energy conformers. Molecular dynamics simulations (MD) in explicit solvents (e.g., DCM) further model solvation effects.
Data Contradiction: How should researchers resolve discrepancies in spectral data for this compound across studies?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. For example:
- NMR Shifts : A cyclopropane CH₂ signal at δ 8.66 ppm in CCl₄ vs. δ 2.23 ppm in CDCl₃ highlights solvent-induced shifts. Always report solvent and internal standards (e.g., TMS).
- GC-MS Retention Times : Variations in column type (e.g., polar vs. non-polar) or temperature gradients (e.g., 298.1 K vs. 300 K) alter elution profiles. Cross-validate with authentic standards.
- Crystallographic Data : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å ) to assess polymorphism. Use R-factor metrics to evaluate data quality.
Advanced: What strategies optimize the regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. For example:
- Electrophilic Aromatic Substitution : Electron-withdrawing ester groups direct electrophiles to meta positions.
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) induce enantioselectivity in spirocyclic systems, as seen in dispiro[2.0.2.1]heptane derivatives .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to isolate desired reaction pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
